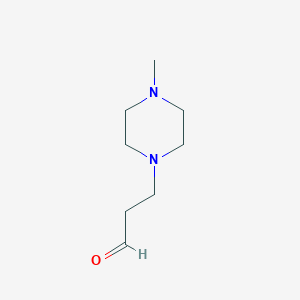
3-(4-Methylpiperazin-1-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-yl)propanal is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound has a molecular formula of C8H16N2O and is characterized by the presence of a piperazine ring substituted with a methyl group and a propanal group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with propanal under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpiperazin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-(4-Methylpiperazin-1-yl)propanoic acid
Reduction: 3-(4-Methylpiperazin-1-yl)propan-1-ol
Substitution: Various substituted piperazine derivatives depending on the electrophile used
Applications De Recherche Scientifique
3-(4-Methylpiperazin-1-yl)propanal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanal is primarily related to its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Comparison
3-(4-Methylpiperazin-1-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its similar compounds For example, 3-(4-Methylpiperazin-1-yl)propanoic acid has a carboxylic acid group, making it more acidic and less reactive in certain types of reactions
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)propanal |
InChI |
InChI=1S/C8H16N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h8H,2-7H2,1H3 |
Clé InChI |
UGPFLPVWZHOEHO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


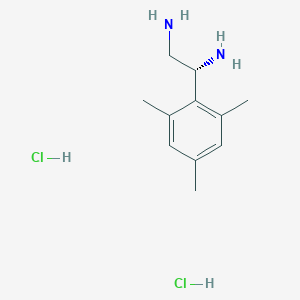
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
![tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)
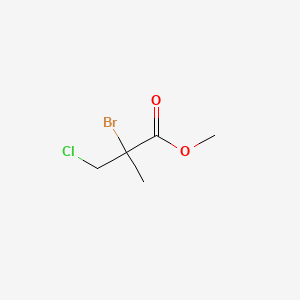
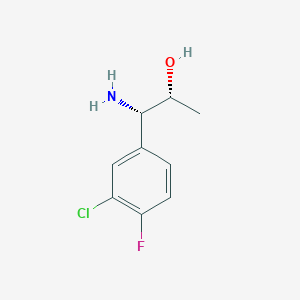
![6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13031297.png)
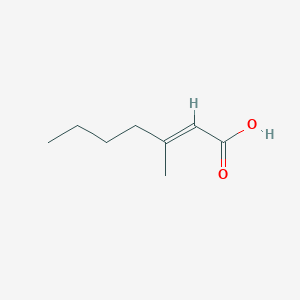
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

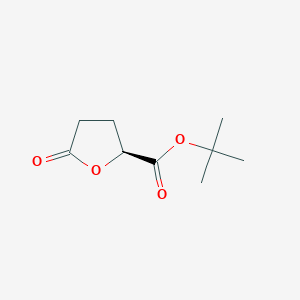
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

